2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
Description
Molecular Architecture and Bonding Patterns
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole exhibits a complex molecular architecture characterized by the integration of multiple heterocyclic and functional group elements. The core structure consists of a 1,3-thiazole ring system, which forms the fundamental scaffold of the molecule. This five-membered aromatic heterocycle contains both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, creating a stable electron-deficient aromatic system that influences the overall electronic properties of the compound.
The molecular formula C₈H₉BrN₂OS indicates the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 261.14 daltons. The structural arrangement features a bromine atom substituted at the 2-position of the thiazole ring, which significantly affects the electronic distribution and reactivity profile of the heterocyclic system. This halogen substitution pattern is particularly important as it influences both the chemical reactivity and the spectroscopic properties of the compound.
The pyrrolidine-1-carbonyl substituent at the 5-position of the thiazole ring represents another critical structural feature. This moiety consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) connected to the thiazole ring through a carbonyl linker. The carbonyl group serves as an electron-withdrawing functionality that further modulates the electronic characteristics of the thiazole system, while the pyrrolidine ring contributes to the overall three-dimensional structure and potential binding interactions of the molecule.
The Simplified Molecular Input Line Entry System representation of the compound is expressed as C1CCN(C1)C(=O)C2=CN=C(Br)S2, which clearly delineates the connectivity pattern between the various structural elements. This notation reveals the direct attachment of the pyrrolidine nitrogen to the carbonyl carbon, which in turn is bonded to the carbon atom at the 5-position of the thiazole ring.
Table 1: Fundamental Molecular Properties of this compound
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that are consistent with the proposed molecular architecture and confirm the presence of distinct functional groups within the molecule.
Proton Nuclear Magnetic Resonance analysis of thiazole-containing compounds typically exhibits distinctive chemical shift patterns for the heterocyclic protons. Based on studies of structurally related thiazole derivatives, the proton at the 4-position of the thiazole ring generally appears as a singlet in the range of 7.10 to 7.25 parts per million, which is characteristic of the electron-deficient nature of the thiazole aromatic system. This downfield chemical shift reflects the deshielding effect imposed by the electron-withdrawing nitrogen and sulfur atoms within the ring structure.
The pyrrolidine moiety contributes multiple sets of signals to the Nuclear Magnetic Resonance spectrum. The methylene protons of the pyrrolidine ring typically appear as complex multiplets due to the conformational flexibility of the five-membered saturated ring system. These signals generally fall within the aliphatic region of the spectrum, with chemical shifts influenced by the proximity to the electron-withdrawing carbonyl group.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The carbonyl group linking the pyrrolidine and thiazole moieties exhibits a strong absorption band typical of amide carbonyls, generally appearing in the region between 1630 and 1680 wavenumbers. This frequency range is consistent with the electron-withdrawing effect of the thiazole ring, which affects the carbonyl stretching frequency through resonance and inductive effects.
The thiazole ring system itself contributes several characteristic infrared absorption bands. The carbon-nitrogen and carbon-sulfur stretching vibrations, along with the aromatic carbon-carbon stretching modes, appear in the fingerprint region of the infrared spectrum, providing a unique spectroscopic signature for the compound. Additional bands corresponding to carbon-hydrogen stretching and bending vibrations from both the thiazole and pyrrolidine components further contribute to the comprehensive infrared profile.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically involve the loss of the bromine atom and various portions of the pyrrolidine-carbonyl substituent, providing additional structural confirmation through characteristic fragment ions.
Table 2: Computational and Physical Chemistry Parameters
Crystallographic and Conformational Analysis
The crystallographic and conformational characteristics of this compound reflect the interplay between its rigid aromatic components and flexible aliphatic substituents. The thiazole ring maintains a planar geometry consistent with its aromatic character, while the pyrrolidine ring adopts envelope or twist conformations typical of five-membered saturated heterocycles.
The rotatable bond count of 1, as determined through computational analysis, indicates limited conformational flexibility within the molecule. This restriction primarily stems from the rigid nature of both the thiazole ring and the amide linkage connecting the pyrrolidine substituent. The single rotatable bond corresponds to the connection between the carbonyl carbon and the thiazole ring, allowing for some degree of rotational freedom around this axis.
Computational studies reveal important geometric parameters that influence the overall molecular shape and potential intermolecular interactions. The topological polar surface area of 33.2 square angstroms suggests moderate polarity, which affects the compound's solubility characteristics and potential for hydrogen bonding interactions. This value reflects the contribution of the nitrogen, oxygen, and sulfur heteroatoms to the overall polar surface area of the molecule.
The calculated logarithm of the partition coefficient value of 2.1416 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic characteristics. This property is particularly relevant for understanding the compound's behavior in different solvent systems and its potential for membrane permeability in biological applications.
The hydrogen bonding profile reveals three potential hydrogen bond acceptor sites and zero hydrogen bond donor sites. The acceptor sites correspond to the nitrogen atoms in the thiazole ring, the carbonyl oxygen, and the pyrrolidine nitrogen. The absence of hydrogen bond donor sites reflects the lack of exchangeable protons in the molecular structure, which influences the compound's intermolecular interaction patterns and crystal packing arrangements.
Crystal structure analysis of related thiazole derivatives has demonstrated the importance of π-π stacking interactions between aromatic rings and the formation of hydrogen bonding networks through the available acceptor sites. In the case of this compound, similar packing motifs would be expected, with the bromine substituent potentially participating in halogen bonding interactions that contribute to the overall crystal stability.
The conformational analysis reveals that the molecule adopts a relatively rigid structure due to the constraints imposed by the planar thiazole ring and the amide functionality. The pyrrolidine ring, while maintaining some degree of puckering flexibility, is constrained by its attachment to the carbonyl group, which limits the available conformational space. This structural rigidity contributes to the compound's well-defined spectroscopic properties and predictable chemical behavior.
Table 3: Molecular Geometry and Electronic Properties
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c9-8-10-5-6(13-8)7(12)11-3-1-2-4-11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWOBBWUFBDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877675-06-4 | |
| Record name | 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its significance in pharmacology. The presence of the bromine atom and the pyrrolidine carbonyl group contributes to its unique reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound include:
- Anticonvulsant Activity : Studies have shown that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to 2-bromo thiazoles have demonstrated effectiveness in various seizure models, with some achieving median effective doses (ED50) as low as 18.4 mg/kg .
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against a range of pathogens. In one study, thiazole derivatives showed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline, with activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : Thiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. Certain analogues exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of PI3 Kinase : Some thiazole derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Modulation of Neurotransmitter Systems : The anticonvulsant effects may be attributed to the modulation of neurotransmitter systems, particularly through interactions with GABA receptors or other ion channels involved in neuronal excitability .
Anticonvulsant Activity
In a study focusing on the anticonvulsant properties of thiazole derivatives, several compounds were synthesized and tested. The most active analogue demonstrated a protection index (PI) of 9.2, indicating a favorable therapeutic window .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 2 | 18.4 | 170.2 | 9.2 |
| Standard Drug | N/A | N/A | N/A |
Antibacterial Activity
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that many compounds exhibited improved potency compared to oxytetracycline.
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.125 | Oxytetracycline | 12.5 |
| Escherichia coli | 6.25 | Oxytetracycline | 12.5 |
Cytotoxicity Against Cancer Cells
Research has shown that certain thiazole derivatives possess significant cytotoxic activity against cancer cell lines. The following table summarizes some findings:
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound A | A-431 | <0.5 | Doxorubicin | 0.75 |
| Compound B | Jurkat | <0.5 | Doxorubicin | 0.75 |
Scientific Research Applications
Chemical Structure and Synthesis
2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole is characterized by a thiazole ring with a bromine atom and a pyrrolidine carbonyl group. The molecular formula is , with a molecular weight of approximately 261.14 g/mol. The synthesis typically involves reactions that introduce the bromine atom and the pyrrolidine carbonyl group into the thiazole framework. Common methods include:
- Hantzsch Thiazole Synthesis : This method involves the condensation of α-haloaldehydes or ketones with thioureas, which can be adapted for synthesizing this specific compound.
- Bromination Reactions : The introduction of bromine can be achieved through bromination of suitable precursors under controlled conditions .
The biological activities of this compound have been explored in various studies, highlighting its potential as a lead compound in drug discovery.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, warranting further investigation through in vitro and in vivo studies .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Its structural features may enhance its interaction with biological targets, making it a candidate for further development against various microbial strains .
Anticonvulsant Effects
In related research on thiazole derivatives, compounds similar to this compound have demonstrated anticonvulsant properties. For instance, certain thiazole-integrated compounds have been tested in picrotoxin-induced convulsion models, showing promising results that suggest similar potential for this compound .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of thiazole derivatives, providing insights into how modifications can influence biological activity.
Case Study 1: Antitumor Activity Evaluation
A study evaluated various thiazole derivatives against cancer cell lines (e.g., MCF-7 and HepG2). The presence of electronegative groups like chlorine was found to enhance antiproliferative activity significantly. This suggests that similar modifications to this compound could yield compounds with improved efficacy against cancer .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of thiazole-linked compounds. The study reported that specific structural modifications led to increased efficacy in seizure models. This highlights the importance of exploring various analogs of this compound for potential anticonvulsant applications .
Potential Modifications and Future Directions
The presence of the bromine atom and the pyrrolidine carbonyl group opens avenues for further chemical modifications. Researchers can explore:
- Analog Synthesis : Creating analogs by altering substituents on the thiazole ring or pyrrolidine moiety to enhance biological activity or improve pharmacokinetic properties.
- Target Interaction Studies : Investigating interactions with specific biological targets to elucidate mechanisms of action and optimize lead compounds for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole derivatives vary in substituent type and position, leading to distinct pharmacological profiles. Below is a comparative analysis of 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole and related compounds:
Key Observations:
Pyrrolidine carbonyl at position 5 may improve lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, 4-hydroxyphenyl analogs () exhibit stronger antimicrobial activity due to hydrogen-bonding capabilities .
Antimicrobial Activity: Compounds with 4-hydroxyphenyl groups (e.g., 17–19 in ) show potent activity at 25–50 μg/mL against MRSA and E. coli, whereas pyrrolidine carbonyl derivatives like the target compound lack direct efficacy data.
Anticancer Potential: Pyridyl-thiazoles () demonstrate selective cytotoxicity (IC₅₀ <50 μM) and immunomodulatory effects by regulating IL-10 and TNF-α. The bromo substituent in the target compound may similarly enhance DNA alkylation or apoptosis induction .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one (), involving cyclization of thiazol-2-amine derivatives with acyl chlorides and subsequent functionalization. However, bromination at position 2 requires precise regioselective conditions .
Crystallographic and Conformational Features :
- In analogs like 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, the thiazole ring forms a dihedral angle of ~36° with adjacent aromatic groups, influencing π-π stacking and crystal packing. The target compound’s pyrrolidine carbonyl may adopt similar conformational flexibility, affecting solubility .
Preparation Methods
Preparation of α-Bromoacyl Pyrrolidine Intermediate
- Starting from a pyrrolidine-3-carboxylic acid derivative, bromination is performed to introduce a bromine atom at the α-position of the acyl group.
- For example, bromination of 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine (Br2) in acetic acid at room temperature yields the α-bromocarbonyl intermediate 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid.
- This reaction proceeds smoothly under mild conditions and is crucial for enabling subsequent cyclization with sulfur nucleophiles.
Cyclocondensation to Form the Thiazole Ring
- The α-bromoacyl pyrrolidine intermediate undergoes cyclocondensation with thioamide derivatives such as thiocarbamide, benzenecarbothioamide, or thioureido acid.
- The reaction is typically carried out in acetic acid at elevated temperatures (~60 °C).
- This step forms the thiazole heterocycle by nucleophilic attack of the thioamide sulfur on the electrophilic α-bromo carbonyl center, followed by ring closure.
- The resulting products are 2,5-disubstituted thiazoles with the pyrrolidine-1-carbonyl substituent at the 5-position and bromine at the 2-position.
Alternative Methods and Variations
- In some cases, the pyrrolidine-1-carbonyl substituent can be introduced by reaction of amino-containing pyrrolidine derivatives with itaconic acid or related dicarboxylic acids, followed by cyclization.
- Esterification and hydrazide formation steps may be employed to modify the pyrrolidine ring substituents before thiazole formation.
- The use of monochloroacetic acid in aqueous potassium carbonate solution followed by acidification has been reported to form thiazolone intermediates, which can be further converted to thiazole derivatives.
Mechanistic Insights
- The bromination step selectively introduces bromine at the α-position to the carbonyl group, creating a good leaving group for nucleophilic substitution.
- The sulfur atom of the thioamide attacks the electrophilic α-bromo carbonyl carbon, displacing bromide and initiating ring closure.
- Cyclization is favored under mildly acidic conditions (acetic acid) and moderate heating, which promote the formation of the heterocyclic thiazole ring.
- The pyrrolidine-1-carbonyl group remains intact during cyclization, providing the desired substitution pattern on the thiazole ring.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
- The bromination of pyrrolidine derivatives is efficient under mild conditions, avoiding harsh reagents that may degrade sensitive functional groups.
- Cyclocondensation with thioamides is a reliable route to construct the thiazole ring with diverse substitution patterns.
- The reaction conditions are adaptable, allowing for variation in substituents on both the pyrrolidine ring and the thioamide component.
- The yields are generally high, and the products can often be isolated by crystallization directly from the reaction mixture, simplifying purification.
- NMR spectral data (1H and 13C) confirm the structure and purity of the synthesized compounds, supporting the proposed synthetic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a thiazole precursor followed by cyclization or condensation with pyrrolidine derivatives. Key steps include:
- Bromination : Selective bromination at the 2-position of the thiazole ring under controlled temperatures (0–5°C) using reagents like N-bromosuccinimide (NBS) in dichloromethane .
- Cyclization : Formation of the pyrrolidine-1-carbonyl moiety via reaction with pyrrolidine in the presence of coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk side reactions |
| Solvent | DCM or THF | Polar aprotic solvents improve solubility |
| Reaction Time | 12–48 h | Extended time enhances cyclization |
| Catalyst | K₂CO₃ or Et₃N | Base promotes deprotonation |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromine at C2, pyrrolidine at C5) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., thiazole-pyrrolidine torsion angles of ~4°–5°) to validate stereoelectronic effects .
- FT-IR : Identifies carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and thiazole ring vibrations at ~1450–1550 cm⁻¹ .
Q. What are the primary biological activities reported for thiazole derivatives structurally similar to this compound?
- Methodological Answer : Thiazole-pyrrolidine hybrids exhibit:
- Antifungal Activity : MIC values of 4–16 µg/mL against Candida albicans via inhibition of ergosterol biosynthesis .
- Anticancer Potential : IC₅₀ of 8–12 µM in breast cancer cell lines (MCF-7) through ROS-mediated apoptosis .
- Antimicrobial Mechanisms : Disruption of bacterial membrane integrity, validated via time-kill assays .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in the synthesis of halogenated thiazole derivatives?
- Methodological Answer :
- Directing Groups : Electron-withdrawing groups (e.g., carbonyl) at C5 direct bromination to C2 via resonance stabilization .
- Solvent Screening : Polar solvents (e.g., DMF) enhance electrophilic substitution kinetics, while non-polar solvents reduce side reactions .
- Catalyst Tuning : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C–Br bond formation with aryl boronic acids .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-based compounds across different studies?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural-Activity Comparison : Overlay crystallographic data (e.g., dihedral angles >30° reduce membrane permeability) to reconcile potency discrepancies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify outliers or confounding variables .
Q. What computational methods are employed to predict the interaction between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses (e.g., thiazole ring stacking with ATP-binding pockets in kinases) .
- MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes under physiological conditions .
- QSAR Models : Hammett constants (σ) for substituents correlate with logP values to predict bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
